methyl 1,1-dioxo-3-phenyl-4H-1,2,4-benzothiadiazine-7-carboxylate
Overview
Description
methyl 1,1-dioxo-3-phenyl-4H-1,2,4-benzothiadiazine-7-carboxylate is a compound belonging to the benzothiadiazine family. This class of compounds is known for its diverse biological activities and has been extensively studied for its potential therapeutic applications .
Mechanism of Action
Target of Action
Compounds with the 1,2,4-benzothiadiazine-1,1-dioxide scaffold, to which this compound belongs, have been reported to interact with a variety of targets, includingKATP channels and AMPA receptors .
Mode of Action
It’s known that the functional groups attached to the 1,2,4-benzothiadiazine-1,1-dioxide ring, such as the halo group at the 7 and 8 positions, play a crucial role in its activity .
Biochemical Pathways
Compounds with the 1,2,4-benzothiadiazine-1,1-dioxide scaffold have been reported to activate katp channels, which play a crucial role in insulin release from pancreatic b cells .
Pharmacokinetics
The concentration of similar compounds in plasma has been measured using lc-ms/ms , suggesting that these compounds can be absorbed and distributed in the body.
Result of Action
Compounds with the 1,2,4-benzothiadiazine-1,1-dioxide scaffold have been reported to exhibit a variety of biological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, and anticancer effects .
Biochemical Analysis
Biochemical Properties
Methyl 1,1-dioxo-3-phenyl-4H-1$L^{6},2,4-benzothiadiazine-7-carboxylate plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to interact with KATP channels, which are involved in regulating insulin release from pancreatic beta cells . Additionally, it modulates the activity of AMPA receptors, which are critical for synaptic transmission in the central nervous system . These interactions highlight the compound’s potential in treating conditions like diabetes and neurological disorders.
Cellular Effects
The effects of Methyl 1,1-dioxo-3-phenyl-4H-1$L^{6},2,4-benzothiadiazine-7-carboxylate on various cell types and cellular processes are profound. In pancreatic beta cells, it influences insulin secretion by modulating KATP channels . In neuronal cells, it affects synaptic transmission by interacting with AMPA receptors . Furthermore, this compound has been observed to impact cell signaling pathways, gene expression, and cellular metabolism, making it a versatile tool in cellular biology research.
Molecular Mechanism
At the molecular level, Methyl 1,1-dioxo-3-phenyl-4H-1$L^{6},2,4-benzothiadiazine-7-carboxylate exerts its effects through specific binding interactions with biomolecules. It binds to KATP channels, leading to their activation or inhibition, which in turn affects insulin release . Similarly, its interaction with AMPA receptors modulates synaptic transmission . These binding interactions are crucial for the compound’s therapeutic potential, as they directly influence cellular functions and processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Methyl 1,1-dioxo-3-phenyl-4H-1$L^{6},2,4-benzothiadiazine-7-carboxylate have been studied over time to understand its stability, degradation, and long-term impact on cellular function. Studies have shown that the compound remains stable under various conditions, maintaining its activity over extended periods
Dosage Effects in Animal Models
The effects of Methyl 1,1-dioxo-3-phenyl-4H-1$L^{6},2,4-benzothiadiazine-7-carboxylate vary with different dosages in animal models. At lower doses, the compound has been observed to enhance insulin secretion and improve glucose tolerance in diabetic models . At higher doses, it may exhibit toxic or adverse effects, such as hepatotoxicity and nephrotoxicity . These findings underscore the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
Methyl 1,1-dioxo-3-phenyl-4H-1$L^{6},2,4-benzothiadiazine-7-carboxylate is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels . For example, its interaction with KATP channels influences glucose metabolism by modulating insulin release . Understanding these metabolic pathways is essential for elucidating the compound’s therapeutic potential and optimizing its use in clinical settings.
Transport and Distribution
The transport and distribution of Methyl 1,1-dioxo-3-phenyl-4H-1$L^{6},2,4-benzothiadiazine-7-carboxylate within cells and tissues are critical for its activity and function. The compound is transported across cell membranes by specific transporters and binding proteins . Once inside the cell, it localizes to specific compartments, such as the cytoplasm and cell membrane, where it exerts its effects . These transport and distribution mechanisms are vital for understanding the compound’s pharmacokinetics and optimizing its therapeutic use.
Subcellular Localization
The subcellular localization of Methyl 1,1-dioxo-3-phenyl-4H-1$L^{6},2,4-benzothiadiazine-7-carboxylate is essential for its activity and function. The compound is directed to specific compartments or organelles within the cell by targeting signals or post-translational modifications . For instance, its localization to the cell membrane is crucial for its interaction with KATP channels and AMPA receptors . Understanding these localization mechanisms is important for elucidating the compound’s mode of action and optimizing its therapeutic potential.
Preparation Methods
The synthesis of methyl 1,1-dioxo-3-phenyl-4H-1$L^{6},2,4-benzothiadiazine-7-carboxylate typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route involves the condensation of a phenyl-substituted benzothiadiazine derivative with methyl chloroformate under basic conditions . Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including the use of catalysts and controlled temperature and pressure conditions .
Chemical Reactions Analysis
methyl 1,1-dioxo-3-phenyl-4H-1,2,4-benzothiadiazine-7-carboxylate undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carboxylate group, using reagents like alkyl halides.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
methyl 1,1-dioxo-3-phenyl-4H-1,2,4-benzothiadiazine-7-carboxylate has been studied for various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an antimicrobial and antiviral agent.
Medicine: Research has indicated its potential use as an antihypertensive and antidiabetic agent.
Industry: It is used in the development of new materials with specific properties.
Comparison with Similar Compounds
methyl 1,1-dioxo-3-phenyl-4H-1,2,4-benzothiadiazine-7-carboxylate can be compared with other benzothiadiazine derivatives, such as:
Chlorothiazide: Known for its diuretic and antihypertensive properties.
Hydrochlorothiazide: Another diuretic with similar applications.
Phthalazinone derivatives: Used in the treatment of various diseases, including cancer and diabetes.
The uniqueness of methyl 1,1-dioxo-3-phenyl-4H-1$L^{6},2,4-benzothiadiazine-7-carboxylate lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity .
Properties
IUPAC Name |
methyl 1,1-dioxo-3-phenyl-4H-1λ6,2,4-benzothiadiazine-7-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O4S/c1-21-15(18)11-7-8-12-13(9-11)22(19,20)17-14(16-12)10-5-3-2-4-6-10/h2-9H,1H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULEGGQRVYXLWRT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)NC(=NS2(=O)=O)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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